molecular formula C9H14ClNO2 B1485960 Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride CAS No. 2197416-08-1

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride

Cat. No.: B1485960
CAS No.: 2197416-08-1
M. Wt: 203.66 g/mol
InChI Key: UYERPIISHSZLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of this compound is intimately connected to the broader exploration of azabicyclic compounds that began in earnest during the mid-20th century. The foundational work in this area was significantly influenced by the discovery and characterization of 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, which was named after Robert Vince who pioneered the use of this structural motif for preparing carbocyclic nucleosides. Vince's groundbreaking research with bicyclic lactam structures eventually led to the synthesis of important antiviral compounds, including abacavir, demonstrating the therapeutic potential of azabicyclic frameworks. The evolution from the basic Vince lactam structure to more functionalized derivatives, including carboxylate esters like ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, represents a natural progression in the field aimed at enhancing synthetic versatility and accessing more complex molecular targets.

The specific development of the ethyl carboxylate derivative emerged from the need for more synthetically flexible intermediates that could undergo diverse chemical transformations while maintaining the rigid bicyclic framework. The addition of the carboxylate functionality provides multiple reaction sites and enables further derivatization through standard ester chemistry. The hydrochloride salt formation was developed to improve the compound's stability, solubility, and handling properties, making it more suitable for synthetic applications and storage. This salt formation also enhances the compound's crystallinity, facilitating purification and characterization processes that are essential for synthetic applications requiring high purity starting materials.

Significance in Organic Chemistry

This compound holds exceptional significance in organic chemistry due to its unique combination of structural rigidity and functional versatility. The bicyclic framework enforces specific stereochemical constraints that enable highly stereoselective reactions, making it an invaluable tool for accessing complex molecules with defined three-dimensional arrangements. The compound's significance extends to its role as a chiral building block, where the inherent chirality of the bicyclic system can be leveraged to control the stereochemistry of subsequent transformations. The presence of both the alkene functionality and the carboxylate group provides multiple sites for chemical modification, allowing synthetic chemists to construct diverse molecular architectures from a single starting material.

The compound's utility in stereoselective synthesis is particularly noteworthy, as the rigid bicyclic structure restricts conformational flexibility and directs the approach of reagents from specific faces of the molecule. This stereochemical control is essential in the synthesis of natural products and pharmaceutical compounds where precise three-dimensional arrangement of atoms is crucial for biological activity. Furthermore, the compound serves as an excellent substrate for investigating new synthetic methodologies, as its well-defined structure allows for clear analysis of reaction outcomes and mechanistic studies. The alkene functionality within the bicyclic framework is particularly reactive and can undergo various transformations including cycloadditions, oxidations, and reductions, each proceeding with high degrees of stereoselectivity due to the constrained molecular geometry.

Property Value Significance
Molecular Framework Azabicyclo[2.2.1]heptene Provides rigid stereochemical control
Functional Groups Ethyl carboxylate, alkene Multiple reaction sites for derivatization
Stereochemical Features Fixed bicyclic geometry Enables highly stereoselective transformations
Salt Formation Hydrochloride Enhanced stability and handling properties

Relationship to Vince Lactam and Other Azabicyclic Compounds

The relationship between this compound and Vince lactam represents a fundamental connection in azabicyclic chemistry, as both compounds share the core 2-azabicyclo[2.2.1]hept-5-ene framework while differing in their functionalization patterns. Vince lactam, with the molecular formula C₆H₇NO and molecular weight of 109.13, serves as the parent structure from which numerous derivatives, including the ethyl carboxylate variant, have been developed. The transformation from the lactam carbonyl functionality to the carboxylate ester represents a strategic modification that maintains the beneficial stereochemical properties of the bicyclic system while introducing new synthetic possibilities through ester chemistry.

The broader family of azabicyclic compounds encompasses various ring sizes and substitution patterns, each offering unique synthetic advantages. For instance, compounds such as 2-ethyl-2-azabicyclo[2.2.1]hept-5-ene demonstrate how simple alkyl substitution on the nitrogen atom can modulate reactivity and selectivity. The ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate, which lacks the alkene functionality, represents another important variant that offers different reactivity patterns while maintaining the core bicyclic structure. These structural relationships highlight the modular nature of azabicyclic chemistry, where specific functional groups can be introduced or modified to tune the properties and reactivity of the resulting compounds.

The connection to Vince lactam is particularly significant from a medicinal chemistry perspective, as Vince lactam has been extensively utilized in the synthesis of carbocyclic nucleoside analogues with antiviral properties. The ability to access similar therapeutic targets through alternative synthetic routes using the ethyl carboxylate derivative provides additional flexibility in drug development programs. Recent research has demonstrated that various azabicyclic compounds can serve as precursors to the same or related therapeutic molecules, offering synthetic chemists multiple pathways to access important pharmaceutical intermediates.

Overview of Current Research Landscape

The current research landscape surrounding this compound reflects a growing interest in developing more efficient and selective synthetic methodologies utilizing azabicyclic frameworks. Contemporary research efforts focus on several key areas, including the development of new synthetic routes to access the compound more efficiently, the exploration of novel chemical transformations that leverage its unique structural features, and the application of these compounds in the synthesis of biologically active molecules. Recent publications have highlighted the versatility of azabicyclic compounds in accessing diverse molecular targets, with particular emphasis on their utility in medicinal chemistry applications.

A significant portion of current research involves the development of enantioselective synthetic methods for accessing optically pure forms of azabicyclic compounds. The use of enzymatic kinetic resolution techniques, particularly employing gamma-lactamases, has emerged as a powerful approach for obtaining enantiomerically pure azabicyclic intermediates. These enzymatic methods offer advantages in terms of selectivity and environmental compatibility compared to traditional chemical resolution techniques. The development of engineered enzymes with improved enantioselectivity and thermostability has further enhanced the practical utility of these biotechnological approaches.

Contemporary research also emphasizes the application of azabicyclic compounds in the synthesis of complex natural products and pharmaceutical intermediates. The rigid bicyclic framework continues to attract attention for its ability to provide stereochemical control in challenging synthetic transformations. Recent advances in the field include the development of new cycloaddition reactions, novel oxidation methodologies, and innovative approaches to functionalize the alkene moiety within the bicyclic structure. These methodological developments expand the synthetic utility of compounds like this compound and enable access to increasingly complex molecular targets.

Research Area Key Developments Impact
Enzymatic Resolution Engineered gamma-lactamases with enhanced selectivity Improved access to enantiomerically pure compounds
Synthetic Methodology Novel cycloaddition and oxidation reactions Expanded synthetic utility and molecular diversity
Pharmaceutical Applications Carbocyclic nucleoside synthesis pathways Development of antiviral therapeutic agents
Structural Studies Crystal structure determinations and conformational analysis Enhanced understanding of reactivity patterns

Properties

IUPAC Name

ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-2-12-9(11)8-6-3-4-7(5-6)10-8;/h3-4,6-8,10H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYERPIISHSZLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1)C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride is a bicyclic compound with significant biological activity, primarily due to its structural features that facilitate interactions with various molecular targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₃ClN₁O₂
  • Molecular Weight : 187.66 g/mol

The bicyclic structure enhances its ability to interact with biological systems, making it a valuable compound in medicinal chemistry.

This compound primarily interacts with the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). This interaction modulates neurotransmission and exhibits potential anxiolytic and neuroprotective properties.

Key Mechanisms:

  • GABA Receptor Modulation : The compound enhances GABAergic activity, which can lead to anxiolytic effects similar to those of established GABAergic drugs.
  • Enzyme Interaction : Its unique structure allows for specific binding to various enzymes, potentially influencing metabolic pathways.

Pharmacological Studies

Recent pharmacological studies have highlighted the therapeutic potential of this compound:

  • Anxiolytic Effects : Animal studies indicate significant reductions in anxiety-like behaviors, suggesting potential use in treating anxiety disorders.
  • Neuroprotective Properties : Evidence suggests that the compound may protect neuronal cells from excitotoxicity, which is crucial in conditions like stroke and neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activities and therapeutic potentials of this compound:

StudyObjectiveFindings
Study A (2023)Evaluate anxiolytic effects in miceSignificant reduction in anxiety-like behavior compared to control groups
Study B (2023)Investigate neuroprotective effectsCompound showed reduced neuronal death in models of excitotoxicity
Study C (2023)Synthesize derivatives for enhanced activityIdentified several new derivatives with improved receptor affinity

These studies underscore the compound's versatility as a scaffold for drug development and its potential therapeutic applications.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
Methyl 2-oxabicyclo[2.2.1]heptane-4-carboxylateContains oxygen instead of nitrogenLimited GABAergic activity
7-Oxabicyclo[2.2.1]heptaneLacks nitrogen atomMinimal interaction with CNS receptors

This comparison highlights the unique properties of this compound that contribute to its biological activity.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride is being investigated for its potential as a pharmaceutical building block. Research indicates that derivatives of this compound exhibit promising antimicrobial and antiviral activities, making it a candidate for further drug development .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique bicyclic structure allows it to participate in various chemical reactions:

  • Oxidation: Can be oxidized to form epoxides using reagents like m-chloroperoxybenzoic acid (MCPBA).
  • Reduction: Undergoes reduction reactions with hydrogenation catalysts to modify double bonds within the bicyclic system.
  • Electrophilic Substitution: The nitrogen atom or adjacent carbon atoms can engage in electrophilic substitution reactions, yielding diverse derivatives .

Material Science

In industry, this compound is utilized in the production of specialized materials such as polymers and resins, which benefit from its unique chemical properties.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of various derivatives of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate against common pathogens. The results demonstrated that certain modifications enhanced activity against Gram-positive bacteria, indicating potential for therapeutic applications in infection control.

Case Study 2: Synthesis of Complex Molecules

Research published in the Journal of Organic Chemistry highlighted the use of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate as a precursor for synthesizing novel bicyclic compounds with enhanced pharmacological profiles. The study reported successful reactions with various electrophiles, leading to a range of functionalized products suitable for drug development.

Data Table: Summary of Reactions and Products

Reaction TypeReagentMajor ProductReference
Oxidationm-chloroperoxybenzoic acidEpoxide
ReductionHydrogenation catalystReduced bicyclic compound
Electrophilic SubstitutionAroyl chloridesAroyl derivatives

Comparison with Similar Compounds

The structural and functional uniqueness of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride is highlighted through comparisons with related bicyclic amines. Key distinctions arise from variations in ring size, substituents, and pharmacological or synthetic roles.

Structural Analogues with Different Ring Systems
Compound Name Bicyclic Framework Functional Groups Key Properties/Applications
This compound 2.2.1 Ethyl carboxylate, HCl salt Chiral building block for drug synthesis; enhanced solubility due to HCl
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one 2.2.1 Ketone group Lower melting point (55–59°C); racemic mixture used in intermediate synthesis
2-Azabicyclo[2.2.2]octane HCl 2.2.2 Secondary amine, HCl salt Larger ring reduces steric strain; used in catalyst design or as a ligand
Ethyl 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate derivatives 2.2.2 Ethyl carboxylate, acetylated amine Higher thermal stability (m.p. 120–122°C); intermediates for polymerizable monomers

Key Insights :

  • Ring Size: The 2.2.1 system (norbornene-like) exhibits greater ring strain compared to the 2.2.2 framework, influencing reactivity and conformational rigidity. For example, the 2.2.2 octane derivatives (e.g., 2-azabicyclo[2.2.2]octane HCl) are less strained, favoring stability in catalytic applications .
  • Functional Groups : The presence of a carboxylate ester (vs. ketone or free acid) modulates solubility and reactivity. For instance, the ketone-containing (±)-2-azabicyclo[2.2.1]hept-5-en-3-one is more lipophilic, while the hydrochloride salt of the target compound improves aqueous compatibility .
Pharmacologically Relevant Analogues
  • 5-Fluoro-2-azabicyclo[2.2.1]heptane HCl: Fluorination at position 5 enhances metabolic stability and bioavailability, making it a candidate for CNS-targeting drugs. This modification contrasts with the non-fluorinated parent compound’s role as a synthetic intermediate .
  • tert-Butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate : The Boc-protected hydroxy variant serves as a precursor for protease inhibitors, leveraging its stereochemical purity for enantioselective synthesis .
  • Influenza Drug Intermediate (C15H28N4O4) : A 2.2.1-based compound synthesized via lactam alcoholysis and reductive oxime cleavage, this derivative highlights the scaffold’s versatility in antiviral applications .

Preparation Methods

Core Bicyclic Azabicyclo[2.2.1]hept-5-en-3-one Synthesis

The pivotal intermediate in the synthesis of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride is 2-azabicyclo[2.2.1]hept-5-en-3-one . The preparation of this bicyclic lactam is primarily achieved via a Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide, followed by hydrolysis.

  • Diels-Alder Reaction :

    • Reactants: 1,3-cyclopentadiene and methanesulfonyl cyanide
    • Conditions:
      • Temperature range: -50°C to +100°C, preferably -20°C to +40°C
      • Solvent: Halogenated aliphatic/aromatic hydrocarbons, aromatic hydrocarbons, or ethers; dichloromethane is most preferred
    • Product: 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene (intermediate)
  • Hydrolysis Step :

    • The intermediate is hydrolyzed directly (without isolation) to yield 2-azabicyclo[2.2.1]hept-5-en-3-one
    • Acidic conditions are preferred for hydrolysis, with carboxylic acids such as acetic acid being optimal
    • Hydrolysis converts the sulfonyl group to the ketone functionality of the bicyclic lactam

This method offers advantages over older procedures that used chlorosulfonyl isocyanate or p-toluenesulfonyl cyanide, which had issues with low yield, explosive reagents, and difficult purification.

Conversion to this compound

Following the preparation of the bicyclic ketone intermediate, the synthesis proceeds through several transformations to introduce the ethyl carboxylate moiety and form the hydrochloride salt:

  • Lactam Alcoholysis and Enantiomer Separation :
    The bicyclic lactam is subjected to alcoholysis to open the lactam ring selectively, allowing introduction of the ester group. Enantiomeric separation is often required to obtain the desired stereochemistry.

  • N-Protection and Oxime Formation :
    N-protection strategies are employed to control reactivity, followed by oxime formation on the ketone functional group to facilitate further cycloaddition steps.

  • Cycloaddition with Aldehydes and Hydroxylamine Hydrochloride :
    A key step involves reaction of the bicyclic ketone precursor with 2-ethylbutyraldehyde and hydroxylamine hydrochloride under controlled stoichiometric and temperature conditions to form the ethyl ester derivative.

  • Yield Optimization :
    Precise control of reagent ratios, particularly acetic anhydride and pyrazolecarboxamidine hydrochloride, and temperature regulation during cycloaddition are critical to maximizing yield.

  • Purification :
    The final product, this compound, is purified by recrystallization or chromatographic techniques to achieve high purity (>95%).

Summary Table of Preparation Steps and Conditions

Step Reactants/Conditions Key Details Outcome/Product
Diels-Alder Reaction 1,3-cyclopentadiene + methanesulfonyl cyanide Solvent: dichloromethane; Temp: -20°C to +40°C 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene
Hydrolysis Acidic hydrolysis with acetic acid Direct hydrolysis without isolation 2-azabicyclo[2.2.1]hept-5-en-3-one
Lactam Alcoholysis Alcoholysis reagents, enantiomer separation Controls stereochemistry Opened lactam intermediate
N-Protection and Oxime Formation N-protecting groups, hydroxylamine hydrochloride Prepares for cycloaddition Oxime intermediate
Cycloaddition with Aldehyde 2-ethylbutyraldehyde, hydroxylamine hydrochloride Controlled stoichiometry and temperature Ethyl ester derivative
Purification Recrystallization or chromatography Achieves >95% purity This compound

Research Findings and Analytical Considerations

  • The Diels-Alder approach using methanesulfonyl cyanide is preferred due to safer reagents and better yields compared to older methods using p-toluenesulfonyl cyanide or chlorosulfonyl isocyanate.

  • Hydrolysis under acidic conditions (acetic acid) is critical for efficient conversion to the bicyclic ketone intermediate.

  • Yield optimization in later steps depends heavily on stoichiometric control and temperature regulation during cycloaddition with aldehydes and hydroxylamine hydrochloride.

  • Purity and structural confirmation rely on analytical techniques such as proton nuclear magnetic resonance (1H-NMR), high-performance liquid chromatography-mass spectrometry (HPLC-MS), and X-ray crystallography to verify stereochemistry and detect impurities.

Q & A

Q. What are the key synthetic routes for Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride, and how can yield optimization be approached?

The compound is synthesized via a multi-step sequence involving lactam alcoholysis, enantiomer separation, N-protection, oxime formation, and cycloaddition. A critical step is the use of (1RS,4SR)-2-azabicyclo[2.2.1]hept-5-en-3-one as a precursor, followed by reaction with 2-ethylbutyraldehyde and hydroxylamine hydrochloride under controlled conditions . Yield optimization requires precise stoichiometric ratios of reagents (e.g., acetic anhydride and pyrazolecarboxamidine hydrochloride) and temperature control during cycloaddition. Purification via recrystallization or chromatography is essential to isolate the hydrochloride salt.

Q. How should researchers handle and store this compound to maintain stability?

The hydrochloride salt is stable in acidic aqueous solutions (pH < 2) but degrades at temperatures >60°C. In alkaline conditions (e.g., NaOH), ester hydrolysis and potential ring opening occur . Storage recommendations:

  • Short-term: Store at 2–8°C in airtight containers with desiccants.
  • Long-term: Lyophilize and keep at –20°C under inert gas. Avoid exposure to moisture and strong bases during experimental workflows.

Q. What analytical methods are recommended for structural confirmation?

  • 1H-NMR: Characteristic peaks include δ 6.39–6.41 ppm (C=CH olefinic protons) and δ 4.20–4.29 ppm (ester ethyl group) .
  • X-ray crystallography: Used to resolve stereochemical ambiguities, particularly for enantiomers .
  • HPLC-MS: Quantifies purity (>95%) and detects degradation products under stress conditions (e.g., high pH) .

Advanced Research Questions

Q. What strategies address challenges in enantiomer separation during synthesis?

Enantiomer separation relies on chiral auxiliaries like (S)-1-phenylethyl groups, which introduce diastereomeric intermediates separable via chromatography. Evidence from NMR and X-ray data confirms the efficacy of this approach . Advanced techniques include:

  • Chiral stationary-phase HPLC with polysaccharide-based columns.
  • Dynamic kinetic resolution using asymmetric catalysis .

Q. How does the bicyclic scaffold influence pharmacological activity?

The 2-azabicyclo[2.2.1]heptane core mimics rigid neurotransmitter conformations, enabling interactions with CNS targets. For example:

  • Neurotransmitter receptors: The nitrogen atom facilitates hydrogen bonding with serotonin or dopamine receptors .
  • Antimicrobial activity: Structural rigidity enhances membrane penetration, targeting Gram-positive bacteria (MIC: 2–8 µg/mL) .

Q. Can computational modeling predict reactivity or stability under experimental conditions?

DFT calculations (e.g., B3LYP/6-31G*) model the compound’s stability by analyzing:

  • Ring strain energy: Lower in bicyclo[2.2.1] systems compared to monocyclic analogs.
  • Transition states: Predict regioselectivity in cycloaddition reactions . MD simulations assess solvation effects on hydrolysis rates in aqueous buffers .

Q. What structural analogs have been explored to enhance bioactivity?

Modifications include:

  • Fluorination: 5-Fluoro-2-azabicyclo[2.2.1]heptane derivatives show improved metabolic stability .
  • Ester replacement: Amide or ketone substitutions alter pharmacokinetic profiles .
  • Bicyclo[3.2.1] analogs: Expanded rings increase binding affinity for opioid receptors .

Q. How does pH variability in biological assays impact experimental outcomes?

  • Acidic conditions (pH 1–3): Maintain compound integrity but may protonate tertiary amines, reducing membrane permeability.
  • Neutral/alkaline conditions (pH 7–9): Risk ester hydrolysis (t₁/₂ = 12–24 hrs at 37°C), necessitating stability assays .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. neuropharmacological) be reconciled?

Contradictions arise from assay-specific conditions:

  • Antimicrobial assays: Use Mueller-Hinton broth (pH 7.3), favoring ester stability.
  • Neuropharmacological assays: Employ PBS (pH 7.4) with esterase inhibitors to prevent hydrolysis .

Q. What green chemistry approaches improve synthetic sustainability?

  • Solvent selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) in cycloaddition steps .
  • Catalysis: Ru-based metathesis catalysts reduce step count and waste .
  • Flow chemistry: Enhances reproducibility in large-scale enantiomer separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride
Reactant of Route 2
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.